Carbonyl-Linked 4-Pyridyl Ketone Architecture vs. 3-Carboxylate Ester Series
The target compound features a methanone bridge connecting the thiophene 3-position to a pyridin-4-yl ring, forming a 2-amino-3-acylthiophene motif. This contrasts with the most extensively characterized comparator class—2-aminothiophene-3-carboxylic acid esters—which carry an alkoxycarbonyl group at the 3-position. In the ester series, representative compounds achieved IC₅₀ values of 17–130 nM against a panel of cancer cell lines through tubulin polymerization inhibition [1]. The 3-acylthiophene subclass, to which the target belongs, is synthesized via distinct Gewald-type condensation pathways and has been far less explored pharmacologically; no head-to-head biological comparison between a 3-acyl-2-aminothiophene and a 3-alkoxycarbonyl-2-aminothiophene has been reported [2]. This structural divergence implies that procurement decisions must be driven by synthetic fit rather than an assumption of biological equivalence.
| Evidence Dimension | Substituent at thiophene 3-position and associated biological profile |
|---|---|
| Target Compound Data | 3-(pyridin-4-yl)carbonyl group; no published IC₅₀ data |
| Comparator Or Baseline | 2-Aminothiophene-3-carboxylic acid ester derivatives; IC₅₀ = 17–130 nM against cancer cell lines (tubulin polymerization inhibitors) [1] |
| Quantified Difference | Qualitative structural difference (ketone vs. ester); biological potency cannot be compared |
| Conditions | Synthesis: Gewald-type condensations. Biological: tubulin polymerization assay, cancer cell line panel [1] |
Why This Matters
The 3-ketone motif enables distinct downstream synthetic chemistry (e.g., enamine formation, cyclization to thienopyridinones) that is inaccessible to 3-ester analogs, making this compound the correct scaffold choice for target-oriented synthesis programs.
- [1] Romagnoli, R. et al. (2014) 'Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents', Bioorganic & Medicinal Chemistry, 22(1), pp. 5097–5109. View Source
- [2] Duvauchelle, V. et al. (2022) 'Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery', European Journal of Medicinal Chemistry, 238, p. 114502. View Source
